

4-Acetylaminobiphenyl chemical properties and structure

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Compound of Interest

Compound Name: 4-Acetylaminobiphenyl

Cat. No.: B142796

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An In-depth Technical Guide on the Core Chemical Properties and Structure of **4-Acetylaminobiphenyl**

Introduction

4-Acetylaminobiphenyl, also known as N-acetyl-4-aminobiphenyl or 4'-phenylacetanilide, is a chemical compound that belongs to the biphenyls family.^{[1][2]} It is recognized as a metabolite of 4-aminobiphenyl, a known procarcinogenic agent.^[2] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of **4-Acetylaminobiphenyl** are summarized in the table below, providing a clear comparison of its fundamental characteristics.

Property	Value	Source
Physical Description	Solid, Crystals from diluted methanol, Light Tan Solid	[1] [2]
CAS Number	4075-79-0	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₃ NO	[1] [2] [3]
Molecular Weight	211.26 g/mol	[1] [2]
Melting Point	171-172 °C	[1] [2]
Boiling Point	350.95°C (rough estimate)	[2]
Solubility	Very soluble in alcohol, acetone, and methanol. Insoluble in water. Soluble in chloroform.	[1] [2]
UV Absorption Max (in Alcohol)	237 nm ($\log \epsilon = 4.29$)	[1]

Structural Information

The structural details of **4-Acetylaminobiphenyl** are crucial for understanding its chemical behavior and interactions.

Identifier	Value	Source
IUPAC Name	N-(4-phenylphenyl)acetamide	[1] [4]
Synonyms	4-Acetamidobiphenyl, 4'-Phenylacetanilide, N-Acetyl-4-aminobiphenyl	[1] [2] [5]
InChI	InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)	[2] [3]
InChIKey	SVLDILRDQOVJED-UHFFFAOYSA-N	[2]
Canonical SMILES	CC(=O)Nc1ccc(cc1)c1ccccc1	[2] [3] [4]

Experimental Protocols

Synthesis of 4-Acetylaminobiphenyl

A plausible synthetic route for **4-Acetylaminobiphenyl** involves the acylation of 4-aminobiphenyl. While specific protocols for **4-acetylaminobiphenyl** are not detailed in the provided results, a general method can be inferred from the synthesis of related compounds. A common method is the Friedel-Crafts acylation. For instance, the synthesis of the related compound 4-acetyl biphenyl is achieved by reacting biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) in a suitable solvent such as dichloromethane.[\[6\]](#)[\[7\]](#)

Hypothetical Protocol for N-acetylation of 4-Aminobiphenyl:

- **Dissolution:** Dissolve 4-aminobiphenyl in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
- **Acyling Agent Addition:** Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating.

- Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the product and quench any unreacted acylating agent.
- Purification: The crude **4-Acetylaminobiphenyl** can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous methanol, to yield pure crystals.[1]

Analytical Methods

Various analytical techniques are employed for the identification and quantification of **4-Acetylaminobiphenyl**.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A solution of the sample is prepared in a volatile organic solvent.
- Instrumentation: A GC system coupled to a Mass Spectrometer.
- GC Conditions: A suitable capillary column (e.g., non-polar) is used. The oven temperature is programmed to ramp up to ensure separation of components.
- MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer scans a specific mass-to-charge (m/z) range. For **4-Acetylaminobiphenyl**, characteristic fragment ions are observed, with major peaks often at m/z 169 and 211.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS):

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF).[1]
- LC Conditions: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier like formic acid.
- MS Conditions: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis.

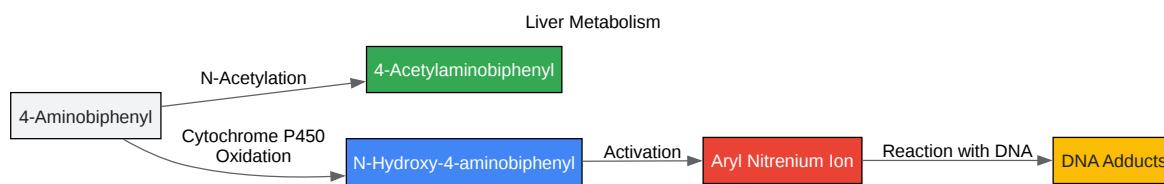
Radioimmunoassay (RIA):

A radioimmunoassay procedure has been developed for the detection of **4-acetylaminobiphenyl**, particularly for its role as a metabolite of the carcinogen 4-aminobiphenyl in urine samples. This method is noted for its high specificity.[1]

Visualizations

Metabolic Pathway of 4-Aminobiphenyl

4-Acetylaminobiphenyl is a key metabolite in the biotransformation of 4-aminobiphenyl. This process is mediated by cytochrome P-450 enzymes.[1]

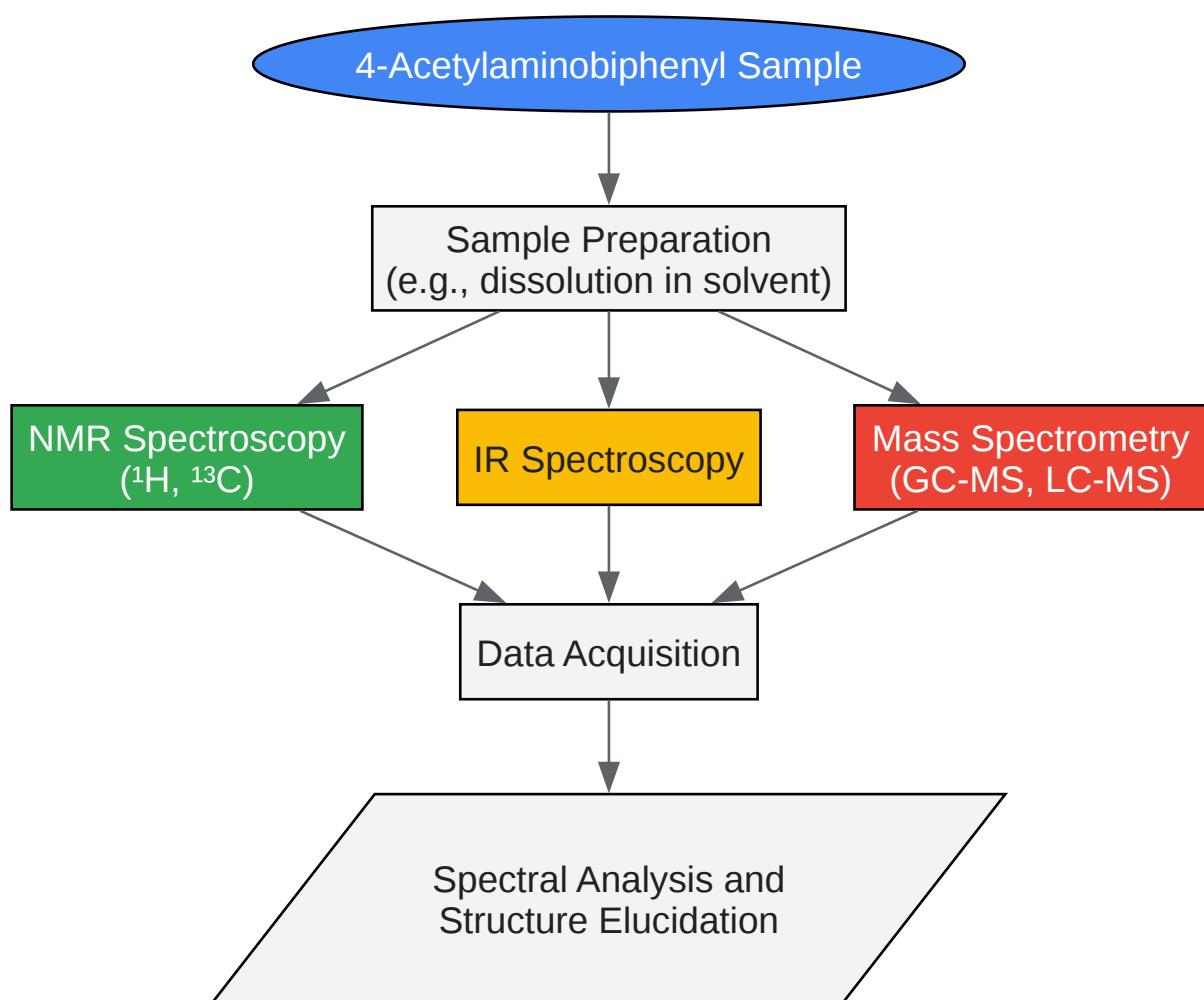


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Caption: Metabolic activation of 4-aminobiphenyl leading to **4-acetylaminobiphenyl**.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic analysis of a chemical compound like **4-Acetylaminobiphenyl** is outlined below.



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Caption: General workflow for spectroscopic analysis of **4-Acetylaminobiphenyl**.

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